molecular formula C5H8O2<br>CH2CHCOOC2H5<br>C5H8O2 B7768258 Ethyl acrylate CAS No. 87605-70-7

Ethyl acrylate

Cat. No.: B7768258
CAS No.: 87605-70-7
M. Wt: 100.12 g/mol
InChI Key: JIGUQPWFLRLWPJ-UHFFFAOYSA-N
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Description

Ethyl acrylate (CH₂=CHCOOCH₂CH₃) is the ethyl ester of acrylic acid, characterized by its colorless appearance, acrid odor, and high flammability. It is primarily produced via the oxidation of propylene to acrolein, followed by conversion to acrylic acid and subsequent esterification with ethanol . Key applications include:

  • Industrial Uses: Manufacturing of paints, textiles, adhesives, and non-woven fibers.
  • Pharmaceuticals: Intermediate in drug synthesis.
  • Polymers: Component in copolymers (e.g., Paraloid B72) and pressure-sensitive adhesives for medical patches .
  • Fragrances: Significant contributor to fruity aromas in infant nutrition powders and plant volatiles .

This compound’s reactivity with oxidizing agents, peroxides, and strong bases necessitates careful handling. Its low odor threshold (below harmful concentrations) serves as a safety warning .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl prop-2-enoate
Source PubChem
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InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGUQPWFLRLWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2, Array
Record name ETHYL ACRYLATE, STABILIZED
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Related CAS

9003-32-1
Record name Ethyl acrylate polymers
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DSSTOX Substance ID

DTXSID4020583
Record name Ethyl acrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor.
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Record name 2-Propenoic acid, ethyl ester
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F
Record name ETHYL ACRYLATE, STABILIZED
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Record name Ethyl acrylate
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Record name Ethyl acrylate
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Record name ETHYL ACRYLATE
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Record name ETHYL ACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acrylate
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URL https://www.cdc.gov/niosh/npg/npgd0261.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F
Record name ETHYL ACRYLATE, STABILIZED
Source CAMEO Chemicals
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Record name Ethyl acrylate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/259
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0261.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2%
Record name ETHYL ACRYLATE, STABILIZED
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Record name Ethyl acrylate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193
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Record name Ethyl acrylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033978
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Ethyl acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0261.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92
Record name ETHYL ACRYLATE, STABILIZED
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Ethyl acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/259
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0261.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45
Record name ETHYL ACRYLATE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/666
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acrylate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/259
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
Record name ETHYL ACRYLATE, STABILIZED
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URL https://cameochemicals.noaa.gov/chemical/666
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acrylate
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Record name Ethyl acrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/259
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0261.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max)
Record name Ethyl acrylate
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Color/Form

Colorless liquid, Clear liquid

CAS No.

140-88-5, 9003-32-1, 87605-70-7
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Melting Point

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F
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Preparation Methods

Reaction Mechanism and Catalysis

The esterification of acrylic acid (CH₂=CHCOOH) with ethanol (C₂H₅OH) is a classical acid-catalyzed equilibrium reaction, producing ethyl acrylate and water. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly employed as homogeneous catalysts, operating at temperatures of 80–120°C. The reaction follows the general pathway:

CH2=CHCOOH+C2H5OHCH2=CHCOOC2H5+H2O\text{CH}2=\text{CHCOOH} + \text{C}2\text{H}5\text{OH} \rightleftharpoons \text{CH}2=\text{CHCOOC}2\text{H}5 + \text{H}_2\text{O}

Excess ethanol shifts equilibrium toward ester formation, achieving conversions of 70–85%.

Industrial Process Design

Continuous reactive distillation units are preferred to overcome equilibrium limitations. Azeotropic removal of water using toluene or cyclohexane enhances yields to >90%. Inhibitors like hydroquinone (200–500 ppm) are added to suppress premature polymerization during purification.

Reppe Reaction: Acetylene, Carbon Monoxide, and Ethanol

Catalytic System and Reaction Dynamics

The Reppe carbonylation method, patented in US3002016A, involves the nickel-catalyzed reaction of acetylene (C₂H₂), carbon monoxide (CO), and ethanol under mild conditions (40–60°C, 1–5 atm). Mercury(II) chloride (HgCl₂) acts as a promoter, enabling rapid initiation and stabilizing the nickel carbonyl (Ni(CO)₄) intermediate. The stoichiometry is:

C2H2+CO+C2H5OHNi(CO)4/HgCl2CH2=CHCOOC2H5\text{C}2\text{H}2 + \text{CO} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{Ni(CO)}4/\text{HgCl}2} \text{CH}2=\text{CHCOOC}2\text{H}_5

Operational Advantages and Challenges

Continuous reactors achieve 80–90% selectivity for this compound with CO utilization rates of 60–80%. Key benefits include low energy input and avoidance of high-pressure equipment. However, handling toxic Ni(CO)₄ and HgCl₂ necessitates rigorous safety protocols, and catalyst recovery remains technically challenging.

Acrylonitrile-Ethylene-Sulfuric Acid Process

Integrated Reaction Pathway

US3445506A discloses a two-step method:

  • Acrylamide Sulfate Formation : Acrylonitrile (CH₂=CHCN) reacts with concentrated H₂SO₄ (85–96%) at 90–110°C to form acrylamide sulfate.

  • Esterification with Ethyl Sulfate : Ethylene (C₂H₄) is sulfonated to ethyl sulfate (C₂H₅OSO₃H), which esterifies acrylamide sulfate in dilute aqueous medium (40–45% concentration) at 50–70°C.

The overall reaction is:

CH2=CHCN+C2H4+H2SO4CH2=CHCOOC2H5+(NH4)HSO4\text{CH}2=\text{CHCN} + \text{C}2\text{H}4 + \text{H}2\text{SO}4 \rightarrow \text{CH}2=\text{CHCOOC}2\text{H}5 + (\text{NH}4)\text{HSO}4

Byproduct Recycling and Yield Optimization

Recycling diethyl ether ((C₂H₅)₂O) and unreacted H₂SO₄ improves atom economy, achieving 87–90% yields. Steam stripping at 140–150°C separates this compound from high-boiling impurities like β-ethoxy ethyl propionate.

Comparative Analysis of Preparation Methods

Parameter Esterification Reppe Reaction Acrylonitrile-Ethylene Process
Catalyst H₂SO₄/PTSANi(CO)₄/HgCl₂H₂SO₄
Temperature 80–120°C40–60°C50–150°C
Pressure Ambient1–5 atmAmbient
Yield 70–90%80–90%87–90%
Key Challenges Equilibrium limitsToxicity risksByproduct management
Industrial Adoption WidespreadLimitedGrowing

Industrial Production Considerations

Economic Viability

The acrylonitrile-ethylene method is cost-effective due to ethylene’s lower price compared to ethanol . However, capital costs for recycling infrastructure offset savings.

Chemical Reactions Analysis

Polymerization Reactions

Ethyl acrylate undergoes spontaneous thermal polymerization through self-initiation mechanisms even without conventional initiators :

Key Mechanisms

  • Diels-Alder Cycloaddition : Forms 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran (EDP) via [4+2] cycloaddition, acting as a precursor to initiating radicals .

  • Diradical Formation : [2+2] cycloaddition produces diethyl cyclobutane-1,2-dicarboxylate (DECD) through a nonconcerted pathway involving diradical intermediates .

  • Hydrogen Abstraction : Triplet diradical intermediates react with additional monomers to form chain-initiating monoradicals .

Kinetic Parameters (140–220°C)

Reaction TypeActivation Energy (kJ/mol)Frequency Factor (L/mol·s)
Self-initiation122.51.4×10⁸
Chain transfer to monomer34.71.2×10⁶
β-Scission104.25.8×10¹²

Copolymerization Behavior

This compound exhibits distinct reactivity ratios with common monomers, influencing copolymer composition :

Comonomer (M₂)Reactivity Ratio (r₁)Reactivity Ratio (r₂)
Styrene0.410.85
Methyl methacrylate0.671.32
Vinyl acetate18.100.04

These ratios indicate a preference for alternating copolymerization with styrene and blocky structures with vinyl acetate .

Atmospheric Oxidation

OH radical-initiated degradation dominates this compound’s atmospheric behavior :

  • Primary Pathway : OH addition to the β-carbon forms a hydroxythis compound radical, leading to peroxy radicals and subsequent decomposition.

  • Rate Constants :

    • Total rate: k=1.71×1012e805.42/Tcm3/molecule\cdotpsk = 1.71 \times 10^{-12} e^{805.42/T} \, \text{cm}^3/\text{molecule·s}

    • Lifetime: 16.2 hours at 298 K .

Hydrolysis and Metabolic Reactions

This compound undergoes rapid hydrolysis in biological systems :
CH2=CHCOOCH2CH3+H2OCH2=CHCOOH+CH3CH2OH\text{CH}_2=\text{CHCOOCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{CH}_2\text{OH}

  • In vitro hydrolysis rates : 26.8 nmol/min in liver homogenates .

  • Glutathione conjugation : Competes with hydrolysis, forming protein adducts .

Hazardous Reactions

This compound’s reactivity necessitates careful handling :

  • Violent polymerization : Occurs upon contact with peroxides or elevated temperatures (autoignition at 383°C) .

  • Explosive vapor formation : Atmospheric concentrations ≥14,000 ppm (lower explosive limit) near spill sites .

  • Hydrolysis sensitivity : Inhibitors like hydroquinone ethyl ether (10–20 ppm) are essential for stabilization .

Scientific Research Applications

Ethyl acrylate is a versatile chemical compound with a wide range of applications, primarily in the production of polymers and as a chemical intermediate . It is used in paints, coatings, adhesives, sealants, textiles, paper processing, and the creation of superabsorbent polymers .

Polymer Production

This compound is a crucial component in the production of various polymers, enhancing properties such as durability, flexibility, and gloss . It is commonly used in copolymers for paints, coatings, adhesives, and sealants .

Coatings and Paints

This compound is utilized in the manufacture of architectural, automotive, and industrial coatings . It enhances the adhesion and resistance properties of paints and coatings, making them more durable and longer-lasting . The increasing use of water-based acrylic paints and coatings drives the demand for this compound monomer .

Adhesives and Sealants

In adhesives and sealants, this compound improves bonding and flexibility, ensuring strong adhesion across various materials . It is a key component in acrylic copolymers used in water-based adhesives, especially pressure-sensitive adhesives .

Textile and Paper Processing

This compound enhances fabric properties like water resistance in the textile industry and improves print quality and durability in paper coatings .

Superabsorbent Polymers

This compound is used in the production of superabsorbent polymers (SAPs) found in products like diapers and adult incontinence products, providing superior absorbency .

Chemical Intermediate

This compound serves as a reactant in the synthesis of homologous alkyl acrylates through transesterification with higher alcohols, using acidic or basic catalysis . This process allows for the creation of specialty acrylates such as 2-ethylhexyl acrylate, cyclohexyl acrylate, 2-hydroxythis compound, and 2-dimethylaminothis compound .

Michael Acceptor and HX Acceptor

This compound reacts with amines, catalyzed by Lewis acids, in a Michael addition to produce β-alanine derivatives . The nucleophilic addition at this compound, an α,β-unsaturated carbonyl compound, is a common strategy in synthesizing pharmaceutical intermediates such as glutethimide, vincamin, cilomilast and leteprinim . Ethyl 3-bromopropionate can be prepared by hydrobromination of this compound .

Dienophile

This compound can act as a dienophile in Diels-Alder reactions, for example, reacting with buta-1,3-diene in a [4+2] cycloaddition to yield a cyclohexene carboxylic acid ester .

Other Applications

Besides polymer production and chemical intermediate roles, this compound has other applications:

  • Acrylic Resins: Used in the production of acrylic resins for paints, coatings, and latex products .
  • Household Items: Can be used as a coating on household items like books, magazines, and frozen food packaging, as well as an adhesive for envelopes and labels .
  • Flavoring Agent: this compound is also used as a flavoring agent .

Properties Enhancement in Copolymers

Comparison with Similar Compounds

Physicochemical Properties

A comparative study of methyl acrylate (MA), this compound (EA), and butyl acrylate (BA) reveals trends linked to alkyl chain length (Table 1) :

Property Mthis compound (MA) This compound (EA) Butyl Acrylate (BA)
Density (g/cm³) 0.956–0.962 0.923–0.929 0.894–0.900
Viscosity (mPa·s) 0.55–0.60 0.62–0.68 0.73–0.79
Surface Tension (mN/m) 26.5–27.0 24.0–24.5 22.5–23.0
Vapor Pressure (kPa) 4.5–5.0 2.8–3.2 0.7–1.0
Refractive Index 1.401–1.403 1.406–1.408 1.412–1.414

Key Observations :

  • Density and Vapor Pressure : Decrease with longer alkyl chains due to reduced polarity and increased molecular weight.
  • Viscosity and Surface Tension : Increase with chain length, reflecting stronger van der Waals interactions.
  • Thermal Stability : this compound exhibits intermediate thermal stability between MA and BA. Copolymers with EA show enhanced crystallinity when structured periodically .

Reactivity and Polymerization

  • Homopolymerization : this compound readily polymerizes, forming poly(this compound) with flexible, tacky properties. In contrast, mthis compound yields stiffer polymers, while butyl acrylate produces softer, more elastic materials .
  • Copolymerization :
    • This compound’s reactivity ratio in copolymers (e.g., with 4-chlorophenyl acrylate) enhances thermal stability. For example, copolymers with 80 mol% 4-chlorophenyl acrylate degrade at 571°C vs. 480°C for 20 mol% .
    • In ethylene-ethyl acrylate copolymers, periodic microstructures (achieved via ADMET polymerization) improve crystallinity compared to random sequences .
  • Chemical Reactions :
    • This compound undergoes transfer hydrogenation with B(C₆F₅)₃ to form ethyl propionate, a pathway less common in bulkier acrylates like BA .
    • Heck coupling with EA predominantly yields polymeric byproducts, unlike reactions with acrylonitrile or acrylic acid .

Biological Activity

Ethyl acrylate (EA), a colorless liquid with the chemical formula C₄H₆O₂, is primarily utilized in the production of polymers and is known for its applications in various consumer products. Despite its industrial utility, understanding its biological activity is crucial due to potential health risks associated with exposure. This article delves into the biological effects, toxicity, carcinogenicity, and metabolic pathways of this compound based on diverse research findings.

  • Chemical Formula : C₄H₆O₂
  • CAS Number : 140-88-5
  • Common Uses : Production of plastics, coatings, adhesives, and as a flavoring agent in food products.

Acute and Chronic Toxicity

This compound exposure can lead to several acute effects, particularly in occupational settings where inhalation or dermal contact is common. Reported symptoms include:

  • Drowsiness
  • Lethargy
  • Headaches
  • Nausea
  • Respiratory irritation

Chronic exposure studies have indicated potential long-term effects such as:

  • Inflammation of nasal mucosa
  • Depressed body weight gain in animal models .

Carcinogenic Potential

The carcinogenicity of this compound has been a subject of extensive research. Studies conducted by the National Toxicology Program (NTP) revealed that high doses administered via gavage resulted in forestomach tumors in rodent models. However, these findings have been contested due to the relevance of the exposure route to human health risk assessments:

  • Tumor Types : Squamous cell papillomas and carcinomas of the forestomach.
  • Mechanism : The tumors were linked to irritation rather than direct genotoxicity, as no tumors were observed through other exposure routes (inhalation or dermal) at comparable doses .

Metabolism and Excretion

This compound undergoes rapid metabolism following exposure. Studies have shown that:

  • It is quickly absorbed and primarily exhaled as carbon dioxide.
  • Key metabolites include 3-hydroxypropionic acid and glutathione conjugates, indicating significant metabolic processing within the liver and other tissues .

Table 1: Summary of Toxicological Studies on this compound

Study TypeFindingsReference
Inhalation ToxicityRespiratory irritation; decreased body weight in rats exposed to vapors
Carcinogenicity (Gavage)Forestomach tumors in rats; linked to high-dose irritation
Metabolic StudiesRapid absorption; primary excretion as CO₂; formation of specific metabolites
Human Occupational StudiesConflicting evidence regarding colorectal cancer risk among workers exposed to EA

Mechanistic Insights

The biological activity of this compound has been attributed to both clastogenic effects (chromosomal damage) observed in vitro and non-genotoxic mechanisms leading to tumorigenesis. The irritation caused by EA appears to be a critical factor in its carcinogenic potential:

  • Clastogenic Activity : In vitro studies indicate that EA can induce chromosomal aberrations but lacks mutagenicity in vivo.
  • Non-genotoxic Mechanism : Chronic irritation leading to hyperplasia is considered a precursor for tumor development in rodent studies .

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl acrylate
Reactant of Route 2
Ethyl acrylate

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